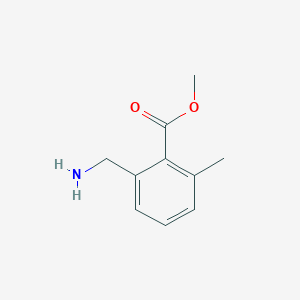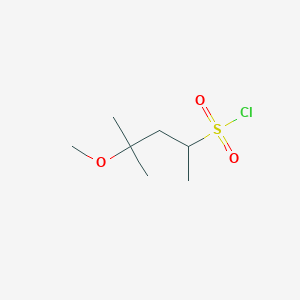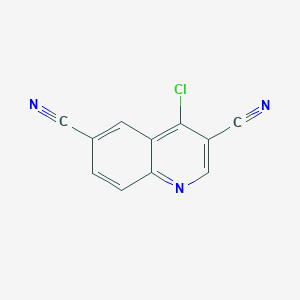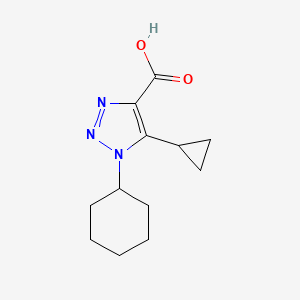![molecular formula C17H25NO4 B13651862 Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate](/img/structure/B13651862.png)
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves several steps. One common synthetic route includes the reaction of benzylamine with ethyl acrylate under controlled conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl-3-[N-benzyl-N-(1-ethoxycarbonylethyl)amino]propionate can be compared with similar compounds such as:
- Ethyl 2-[benzyl(3-ethoxy-3-oxopropyl)amino]propanoate
- (alpha-ethoxycarbonylethyl)-beta-ethoxycarbonylethylbenzylamine
- 3-[Benzyl[1-(ethoxycarbonyl)ethyl]amino]propionic acid ethyl ester
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and utility in various research fields.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
ethyl 2-[benzyl-(3-ethoxy-3-oxopropyl)amino]propanoate |
InChI |
InChI=1S/C17H25NO4/c1-4-21-16(19)11-12-18(14(3)17(20)22-5-2)13-15-9-7-6-8-10-15/h6-10,14H,4-5,11-13H2,1-3H3 |
InChI Key |
HLAPXDOWOOBGGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CC1=CC=CC=C1)C(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)






